molecular formula C19H22O2 B12729287 (R)-vedaprofen CAS No. 242815-86-7

(R)-vedaprofen

Cat. No.: B12729287
CAS No.: 242815-86-7
M. Wt: 282.4 g/mol
InChI Key: VZUGVMQFWFVFBX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is primarily used for its analgesic and anti-inflammatory properties. The compound is an enantiomer of vedaprofen, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-vedaprofen typically involves the resolution of racemic vedaprofen into its enantiomers. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of ®-vedaprofen may involve large-scale chiral resolution techniques or asymmetric synthesis. These methods are optimized for high yield and purity, often employing advanced chromatographic techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-vedaprofen undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-vedaprofen has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its effects on cellular processes and inflammation.

    Medicine: Studied for its potential therapeutic effects in treating pain and inflammation.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-vedaprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s enantiomeric form allows for more selective binding to these enzymes, enhancing its therapeutic effects while minimizing side effects.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer duration of action compared to ibuprofen.

    Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness

®-vedaprofen’s uniqueness lies in its enantiomeric purity, which allows for more targeted therapeutic effects. This specificity can result in fewer side effects and improved efficacy compared to its racemic counterpart and other similar NSAIDs.

Properties

CAS No.

242815-86-7

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(2R)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m1/s1

InChI Key

VZUGVMQFWFVFBX-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.